molecular formula C5H7NO2S B15410623 1-Methyl-1H-pyrrole-2-sulfinic acid CAS No. 790628-95-4

1-Methyl-1H-pyrrole-2-sulfinic acid

Cat. No.: B15410623
CAS No.: 790628-95-4
M. Wt: 145.18 g/mol
InChI Key: FRXGTTCBYUCRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrole-2-sulfinic acid (C₅H₇NO₂S) is a heterocyclic sulfinic acid derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and a sulfinic acid (-SO₂H) group at the 2-position. Sulfinic acids are characterized by their intermediate oxidation state between thiols (-SH) and sulfonic acids (-SO₃H), making them versatile intermediates in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

790628-95-4

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

1-methylpyrrole-2-sulfinic acid

InChI

InChI=1S/C5H7NO2S/c1-6-4-2-3-5(6)9(7)8/h2-4H,1H3,(H,7,8)

InChI Key

FRXGTTCBYUCRNP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1S(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-methyl-1H-pyrrole-2-sulfinic acid with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
This compound C₅H₇NO₂S ~145.18 (estimated) -SO₂H (sulfinic acid) Moderate acidity (pKa ~1–2), redox-active, prone to oxidation to sulfonic acids
1-Methyl-1H-pyrrole-2-sulfonamide C₅H₈N₂O₂S 160.2 -SO₂NH₂ (sulfonamide) Higher stability than sulfinic acid; used in pharmaceuticals (e.g., enzyme inhibition)
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid C₁₃H₁₀F₃NO₂ 269.22 -COOH (carboxylic acid) Strong acidity (pKa ~4–5), used in coordination chemistry and drug design
Sodium 2-methylprop-2-ene-1-sulfonate C₄H₇NaO₃S 158.15 -SO₃⁻Na⁺ (sulfonate salt) High water solubility, used as a surfactant or electrolyte additive

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Methyl-1H-pyrrole-2-sulfinic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of sulfinic acid derivatives typically involves introducing the sulfinic acid (-SO2H) group onto a pyrrole ring. For analogous compounds (e.g., trifluoromethyl-pyrrole-carboxylic acids), trifluoromethylation is achieved using agents like trifluoromethyl iodide under basic conditions . Adapting this approach, sulfinic acid introduction may require sulfinating agents (e.g., SO2 under controlled pH) or oxidation of thiol precursors. Key parameters include temperature control (20–60°C), inert atmosphere (to prevent oxidation), and stoichiometric ratios to minimize side reactions like overoxidation to sulfonic acids. Purification via column chromatography or recrystallization is critical for isolating the sulfinic acid form .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the pyrrole backbone and methyl group. The sulfinic acid proton (-SO2H) appears as a broad singlet near δ 11–13 ppm in DMSO-d6 .
  • IR : Strong absorption bands for S=O (1050–1200 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the sulfinic acid group .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the S-O and C-S bonds, to distinguish sulfinic acid from sulfonamide or sulfonic acid derivatives. For example, S-O bonds in sulfinic acids are typically 1.43–1.49 Å .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound in different environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key analyses include:

  • Acidity (pKa) : The sulfinic acid group’s acidity (predicted pKa ~1.5–2.5) influences solubility and reactivity in aqueous media.
  • Tautomerism : Evaluate stability of sulfinic acid vs. sulfinate anion forms under varying pH using Gibbs free energy comparisons.
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, DMSO), which are optimal for reactions involving nucleophilic substitutions .

Q. How can contradictions in crystallographic data for sulfinic acid derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or space groups often arise from differences in crystallization solvents or measurement temperatures. Strategies include:

  • Data Reprocessing : Use SHELXL to refine datasets with updated constraints (e.g., hydrogen bonding networks).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., sulfonamides or carboxylic acids ) to identify outliers.
  • High-Resolution Data : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the sulfinic acid group as a sulfinate ester to prevent oxidation during subsequent steps .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct regioselective substitutions on the pyrrole ring .
  • In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before overoxidation occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.